molecular formula C15H23NO3S B2944267 N-(2-cyclohexyl-2-hydroxyethyl)-4-methylbenzenesulfonamide CAS No. 1351602-61-3

N-(2-cyclohexyl-2-hydroxyethyl)-4-methylbenzenesulfonamide

Cat. No. B2944267
CAS RN: 1351602-61-3
M. Wt: 297.41
InChI Key: KIBXCOMLUPRRQV-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-2-hydroxyethyl)-4-methylbenzenesulfonamide, also known as CHEMS, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of sulfonamide compounds that have been widely used as antimicrobial and antitumor agents. CHEMS has shown promising results in various scientific research studies, and its potential applications in the field of medicine are being explored.

Scientific Research Applications

Selective Cyclooxygenase-2 Inhibitors Research has demonstrated the development of sulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. The selective inhibition of COX-2 by these compounds, through structural modifications such as the introduction of fluorine atoms, significantly enhances selectivity and efficacy in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain without the side effects associated with COX-1 inhibition (Hashimoto et al., 2002).

Oxidation Catalysts Sulfonamide-substituted compounds have also been evaluated for their role as oxidation catalysts. Specifically, derivatives like 4-tert-butylbenzenesulfonamide have shown remarkable stability and efficacy in the oxidation of olefins, suggesting their potential application in synthetic chemistry and industrial processes (Işci et al., 2014).

Antimycobacterial Agents Another area of application is in the development of antimycobacterial agents. Sulfonamide compounds, such as N-Benzyl-2,4-dinitrobenzenesulfonamide, have been reported to release sulfur dioxide upon activation, exhibiting potent inhibitory activity against Mycobacterium tuberculosis. This opens up new avenues for tuberculosis treatment, highlighting the versatility of sulfonamide derivatives in medicinal chemistry (Malwal et al., 2012).

Carbonic Anhydrase Inhibition The inhibition of carbonic anhydrases by benzenesulfonamide and tetrafluorobenzenesulfonamide derivatives, facilitated through click chemistry methods, illustrates the application of these compounds in targeting tumor-associated isoforms of carbonic anhydrase. Such inhibitors hold promise for the development of therapeutic agents aimed at cancer treatment, given their specificity and potency (Pala et al., 2014).

properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-12-7-9-14(10-8-12)20(18,19)16-11-15(17)13-5-3-2-4-6-13/h7-10,13,15-17H,2-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBXCOMLUPRRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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